molecular formula C21H27BrClNO3 B4155921 N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

Cat. No.: B4155921
M. Wt: 456.8 g/mol
InChI Key: WUFZVQIAALARNI-UHFFFAOYSA-N
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Description

4-(benzyloxy)-3-bromo-5-ethoxybenzylamine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzylamine core substituted with benzyloxy, bromo, and ethoxy groups, making it a versatile molecule for chemical reactions and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-3-bromo-5-ethoxybenzylamine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzylamine core, followed by the introduction of the benzyloxy, bromo, and ethoxy substituents through various organic reactions such as nucleophilic substitution and electrophilic aromatic substitution. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-3-bromo-5-ethoxybenzylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted benzylamines, alcohols, and ketones, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

Chemistry

In chemistry, 4-(benzyloxy)-3-bromo-5-ethoxybenzylamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating biochemical pathways and cellular processes.

Medicine

In medicine, 4-(benzyloxy)-3-bromo-5-ethoxybenzylamine hydrochloride has potential applications as a pharmaceutical intermediate. It can be used to develop new therapeutic agents targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and polymers. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-3-bromo-5-ethoxybenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making the compound useful for studying biological processes and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)-3-bromo-5-methoxybenzylamine hydrochloride
  • 4-(benzyloxy)-3-chloro-5-ethoxybenzylamine hydrochloride
  • 4-(benzyloxy)-3-bromo-5-ethoxybenzylamine hydrochloride

Uniqueness

Compared to similar compounds, 4-(benzyloxy)-3-bromo-5-ethoxybenzylamine hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrNO3.ClH/c1-2-24-20-12-17(13-23-14-18-9-6-10-25-18)11-19(22)21(20)26-15-16-7-4-3-5-8-16;/h3-5,7-8,11-12,18,23H,2,6,9-10,13-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFZVQIAALARNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCC2CCCO2)Br)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
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N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
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N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
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N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
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N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
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N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

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